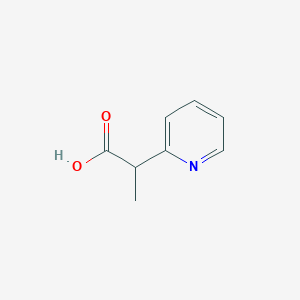

2-(Pyridin-2-yl)propanoic acid

Description

2-(Pyridin-2-yl)propanoic acid (CAS: 29154-87-7) is a synthetic compound notable for its applications in cancer therapy and hyperproliferative disorders. It acts as a multi-target inhibitor, interacting with functional groups such as ethyl, hydroxy, alkoxy radicals, and trifluoromethyl groups . Additionally, it exhibits antiviral properties and cellular toxicity, making it a subject of interest in medicinal chemistry. Its structure features a pyridine ring at the 2-position of the propanoic acid backbone, which influences its electronic and steric properties, thereby affecting its biological interactions .

Properties

IUPAC Name |

2-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(8(10)11)7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHOLXKLEQTYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90005-61-1 | |

| Record name | 2-(Pyridin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of Grignard reagents, where pyridine-2-bromide reacts with ethylmagnesium bromide, followed by hydrolysis and acidification to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid, while reduction can produce pyridine-2-ylmethanol .

Scientific Research Applications

Medicinal Chemistry

2-(Pyridin-2-yl)propanoic acid has been investigated for its potential therapeutic effects, particularly in the development of anti-fibrotic agents. Recent studies have highlighted its ability to inhibit collagen synthesis, making it a candidate for treating conditions like liver fibrosis.

- Case Study : A study published in Molecules evaluated derivatives of this compound for their anti-fibrotic activity. Compounds derived from this structure showed significant inhibition of collagen prolyl-4-hydroxylase, an enzyme critical in collagen synthesis, with IC50 values indicating effective concentrations .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, where it interacts with metal ions to form stable complexes. This property is crucial for studying metal-ligand interactions and can lead to applications in catalysis and materials science.

- Mechanism of Action : The carboxylic group of this compound can coordinate with metal ions through deprotonation, while the nitrogen atom in the pyridine ring can participate in π-π interactions, enhancing the stability of the formed complexes.

Synthesis of Novel Compounds

The compound is utilized as a building block for synthesizing more complex molecules. Its structural features allow for various modifications that can lead to new compounds with desired biological activities.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anti-fibrotic agents; inhibition of collagen synthesis |

| Coordination Chemistry | Ligand for metal ion complexes; studies on metal-ligand interactions |

| Synthesis of Derivatives | Building block for novel compounds with potential therapeutic effects |

Case Studies

- Anti-Fibrotic Activity :

-

Coordination Complexes :

- Research has demonstrated that this compound forms stable complexes with transition metals, which are essential in catalysis and material sciences. The ligand's ability to stabilize various oxidation states of metals makes it valuable for synthetic applications.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with positively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Compounds with pyridine rings at different positions or alternative backbones demonstrate distinct physicochemical and biological behaviors:

Key Insight : Positional isomerism (e.g., pyridine at 2- vs. 3-position) alters electronic distribution, affecting solubility and receptor binding. The 2-position pyridine in the parent compound enhances its inhibitory activity compared to analogs .

Functional Group Variations

Modifications to the pyridine ring or propanoic acid backbone significantly impact bioactivity:

Key Insight : Electronegative substituents (e.g., fluorine, trifluoromethyl) increase metabolic stability and membrane permeability. Sulfanyl groups may enhance redox activity but introduce toxicity risks .

Biological Activity

2-(Pyridin-2-yl)propanoic acid, also known as a pyridine derivative, has garnered attention due to its potential biological activities. This compound is structurally characterized by a propanoic acid group attached to a pyridine ring, which may influence its pharmacological properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures showed inhibition of cytokine release in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS). Specifically, the release of pro-inflammatory cytokines such as TNF-α and IFN-γ was reduced by 44-79% at higher concentrations, while IL-10 levels increased, suggesting an immunomodulatory effect that could be beneficial in chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies demonstrated that certain derivatives displayed selective antibacterial activity against pathogens like Chlamydia and Escherichia coli. The compounds were effective at concentrations significantly lower than traditional antibiotics, indicating their potential as new antimicrobial agents .

Antitumor Properties

Research has shown that pyridine derivatives can influence cancer cell viability. For example, some synthesized hydrazones based on pyridine structures exhibited IC50 values indicating potent antitumor activity against various cancer cell lines, including triple-negative breast cancer models. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival .

Study on Cytokine Modulation

A study evaluating the effects of various pyridine-containing compounds on cytokine modulation found that specific derivatives of this compound significantly inhibited the production of pro-inflammatory cytokines while promoting anti-inflammatory cytokine release. This dual action suggests a potential role in treating autoimmune diseases or conditions characterized by chronic inflammation .

Antimicrobial Screening

In a comprehensive screening of a fragment library for antimicrobial activity, several derivatives of propanoic acids were identified as having potent activity against Mycobacterium tuberculosis. The most promising candidates demonstrated not only efficacy in vitro but also favorable pharmacokinetic profiles in vivo, suggesting their potential for development as new therapeutics against resistant strains .

Data Tables

| Activity | Effect | Concentration |

|---|---|---|

| Cytokine Inhibition | TNF-α and IFN-γ reduction | 100 µg/mL |

| Cytokine Promotion | IL-10 enhancement | Low doses |

| Antibacterial Activity | Effective against E. coli and Chlamydia | Varies (μg/mL range) |

| Antitumor Activity | IC50 values < 40 µM for cancer cell lines | Various |

Q & A

Q. What are the recommended synthetic strategies for preparing 2-(Pyridin-2-yl)propanoic acid, and how can purity be optimized?

Methodological Answer:

- Synthesis Routes : The compound is often synthesized via coupling reactions between pyridine derivatives and propanoic acid precursors. For example, derivatives like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid are synthesized using fluoropyridine moieties and amino acid backbones under controlled pH and temperature .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns is recommended for isolating the compound. Solvent systems such as methanol-water gradients (e.g., 30:70 to 60:40) effectively separate impurities.

- Quality Control : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm structural integrity. Purity >98% can be achieved via recrystallization in ethanol/water mixtures.

Q. What are the typical reactivity patterns of this compound in organic synthesis?

Methodological Answer:

- Carboxylic Acid Reactivity : The propanoic acid group participates in esterification, amidation, and salt formation. For instance, its dihydrochloride salt form enhances solubility for biological assays .

- Pyridine Coordination : The pyridinyl nitrogen acts as a ligand in metal-catalyzed reactions. This property is exploited in synthesizing complexes for catalytic studies, such as oxidation mechanisms involving chromate derivatives .

- Derivatization : Fluorinated analogs (e.g., 6-fluoropyridin-3-yl derivatives) are synthesized via electrophilic aromatic substitution, enabling structure-activity relationship (SAR) studies in drug discovery .

Advanced Research Questions

Q. How can the kinetic mechanism of this compound in oxidation reactions be elucidated?

Methodological Answer:

-

Proposed Mechanism : Evidence suggests a three-step process: (1) protonation of the oxidant (e.g., 2,6-dicarboxypyridinium fluoro chromate), (2) formation of a substrate-oxidant complex, and (3) rate-determining dissociation to products .

-

Rate Law Determination : Use stopped-flow spectrophotometry to monitor reaction progress. The rate law derived from pseudo-first-order conditions is:

-

Validation : Isotope labeling (e.g., deuterated solvents) and kinetic isotope effects (KIE) can confirm proton-transfer steps in the mechanism .

Q. How do solvent dielectric constants influence reaction rates involving this compound?

Methodological Answer:

-

Experimental Design : Vary solvent polarity using binary mixtures (e.g., water and methanolic acid). Measure rate constants () via UV-Vis spectroscopy at 308 K .

-

Key Findings : Higher dielectric constants (polar solvents) accelerate ionic intermediate formation. For example, in 80% methanolic acid, the rate increases by 2.5-fold compared to nonpolar solvents .

-

Data Table :

Solvent System Dielectric Constant () 20% HO 32.7 1.2 50% HO 45.2 2.8 80% HO 63.1 3.5

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays :

- Enzyme Binding : Surface plasmon resonance (SPR) measures binding affinity to targets like FFAR1 (free fatty acid receptor 1). Derivatives show EC values comparable to GW9508 (a known agonist) .

- Glucose Uptake : Oral glucose tolerance tests (OGTT) in CD-1 mice demonstrate hypoglycemic effects. For example, 25 mg/kg doses reduce blood glucose by 92% over 2 hours .

- Crystallography : Co-crystallization with PPARγ (peroxisome proliferator-activated receptor gamma) reveals binding motifs. Unit cell parameters () and PHENIX software refine electron density maps .

Q. How can computational modeling guide the design of this compound analogs?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps). Fluorine substitution lowers the LUMO energy, enhancing electrophilicity .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets. Pyridinyl nitrogen forms hydrogen bonds with FFAR1 residues (e.g., Arg183 and Tyr240), explaining agonist activity .

- SAR Insights : Methyl or ethyl groups at the pyridine 4-position improve metabolic stability but reduce solubility. Balance logP values (1.5–2.5) using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.